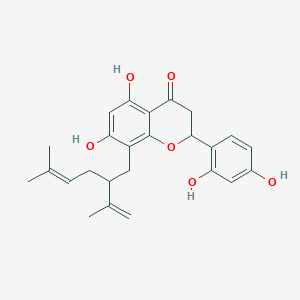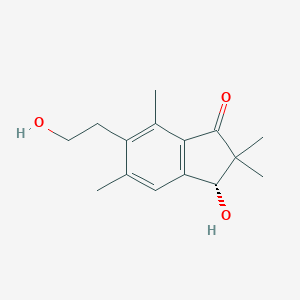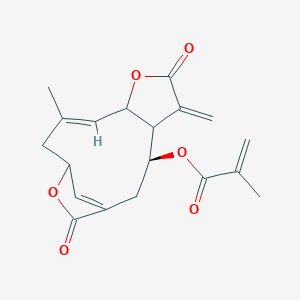
(16R)-E-Isositsirikine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Efectos Antiinflamatorios e Inmunomoduladores
Se ha estudiado la Isositsirikine por sus posibles efectos antiinflamatorios e inmunomoduladores. Las investigaciones sugieren que compuestos como la Isositsirikine pueden influir en las vías involucradas en la inflamación de las articulaciones, como la vía de señalización IL-17, la vía de señalización MAPK y la vía de señalización TNF . Estas vías son cruciales en el desarrollo de afecciones como la artritis reumatoide (AR) y la osteoartritis (OA), y modularlas podría conducir a nuevas estrategias terapéuticas.
Actividad Antimalárica
Otra aplicación significativa de la Isositsirikine es en el tratamiento de la malaria. Los estudios han demostrado que ciertos alcaloides indólicos de tipo sarpagine, que incluyen la Isositsirikine, exhiben actividades antimaláricas . La interacción del compuesto con Plasmodium falciparum, el parásito responsable de la malaria, indica su potencial como parte del desarrollo de fármacos antimaláricos.
Investigación del Cáncer
La Isositsirikine también puede desempeñar un papel en la investigación del cáncer debido a sus actividades citotóxicas contra ciertas líneas celulares humanas. Al comprender cómo la Isositsirikine interactúa con las células cancerosas, los investigadores pueden explorar nuevas vías para el tratamiento del cáncer, particularmente en la identificación de objetivos para la quimioterapia .
Neurofarmacología
En neurofarmacología, los efectos de la Isositsirikine en el sistema nervioso central son de interés. Su posible impacto en los sistemas de neurotransmisores podría convertirlo en un candidato para el desarrollo de tratamientos para trastornos neurológicos o como una herramienta en la investigación de neurociencia .
Acoplamiento Molecular y Diseño de Fármacos
La Isositsirikine se utiliza en estudios de acoplamiento molecular para predecir cómo interactúa con varios objetivos biológicos. Estos estudios ayudan a comprender la afinidad de unión y el mecanismo de acción de la Isositsirikine, lo cual es esencial en el proceso de diseño de fármacos .
Propiedades
IUPAC Name |
methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,16-17,19,22,24H,8-12H2,1-2H3/b13-3-/t16-,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXKJLTVROJBKZ-LZNZQLKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1[C@H](CO)C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317258 | |
| Record name | Isositsirikine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6519-27-3 | |
| Record name | Isositsirikine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6519-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-epi-Isositsirikine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006519273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isositsirikine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of isositsirikine?
A1: Isositsirikine has the molecular formula C21H26N2O3 and a molecular weight of 354.44 g/mol [, , ].
Q2: What spectroscopic techniques are used to characterize isositsirikine?
A2: Researchers utilize various spectroscopic methods to elucidate the structure of isositsirikine, including UV spectroscopy, IR spectroscopy, 1H-NMR, and mass spectrometry [, , ].
Q3: What is the core structure of isositsirikine?
A3: Isositsirikine, like other monoterpenoid indole alkaloids, is characterized by an indole nucleus linked to a C9-unit derived from the secologanin pathway [, , , ].
Q4: Which plants are known to produce isositsirikine?
A4: Isositsirikine has been isolated from various plant species, including Catharanthus roseus, Rhazya stricta, Tabernaemontana elegans, Aspidosperma ramiflorum, Strychnos xantha, and Rauvolfia yunnanensis [, , , , , , ].
Q5: How is isositsirikine biosynthesized?
A5: Studies suggest that isositsirikine is biosynthesized from geissoschizine in Catharanthus roseus callus. This conversion is catalyzed by an NADPH-dependent reductase [, ].
Q6: Are there different isomers of isositsirikine?
A6: Yes, isositsirikine exists as different stereoisomers, including Z-isositsirikine and E-isositsirikine. These isomers differ in the configuration of the double bond within the molecule [, , , , ].
Q7: What is the reported biological activity of isositsirikine?
A7: Isositsirikine has shown in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Additionally, it has exhibited antineoplastic activity in the KB test system in vitro and the P-388 test system in vivo [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






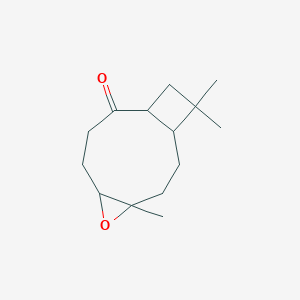
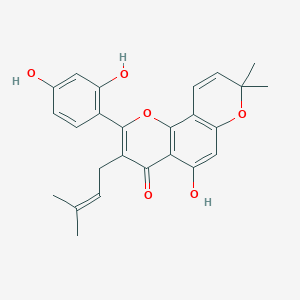

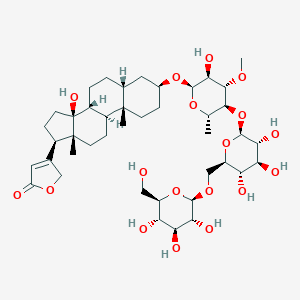
![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

